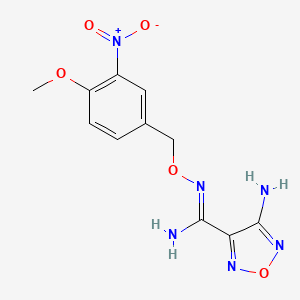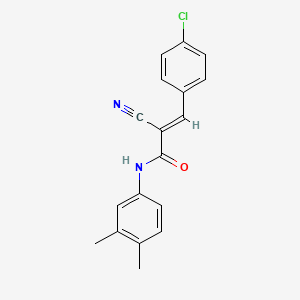![molecular formula C21H26N8 B11098457 6-{(2E)-2-[4-(diethylamino)benzylidene]hydrazinyl}-N-methyl-N'-phenyl-1,3,5-triazine-2,4-diamine](/img/structure/B11098457.png)
6-{(2E)-2-[4-(diethylamino)benzylidene]hydrazinyl}-N-methyl-N'-phenyl-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(DIETHYLAMINO)BENZALDEHYDE 1-[4-ANILINO-6-(METHYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(DIETHYLAMINO)BENZALDEHYDE 1-[4-ANILINO-6-(METHYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE typically involves a multi-step process. The initial step often includes the preparation of 4-(DIETHYLAMINO)BENZALDEHYDE through the reaction of benzaldehyde with diethylamine under controlled conditions. This intermediate is then reacted with 1-[4-ANILINO-6-(METHYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE in the presence of suitable catalysts and solvents to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes rigorous purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(DIETHYLAMINO)BENZALDEHYDE 1-[4-ANILINO-6-(METHYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions often involve controlled temperatures, pH, and the use of appropriate solvents .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
4-(DIETHYLAMINO)BENZALDEHYDE 1-[4-ANILINO-6-(METHYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(DIETHYLAMINO)BENZALDEHYDE 1-[4-ANILINO-6-(METHYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of aldehyde dehydrogenase, affecting cellular metabolism and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(DIETHYLAMINO)BENZALDEHYDE
- 1-[4-ANILINO-6-(METHYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE
- 4-ANILINO-6-(METHYLAMINO)-1,3,5-TRIAZINE
Uniqueness
4-(DIETHYLAMINO)BENZALDEHYDE 1-[4-ANILINO-6-(METHYLAMINO)-1,3,5-TRIAZIN-2-YL]HYDRAZONE is unique due to its combined structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C21H26N8 |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
2-N-[(E)-[4-(diethylamino)phenyl]methylideneamino]-6-N-methyl-4-N-phenyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C21H26N8/c1-4-29(5-2)18-13-11-16(12-14-18)15-23-28-21-26-19(22-3)25-20(27-21)24-17-9-7-6-8-10-17/h6-15H,4-5H2,1-3H3,(H3,22,24,25,26,27,28)/b23-15+ |
InChI Key |
UBSVREBFVBIZOO-HZHRSRAPSA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC2=NC(=NC(=N2)NC3=CC=CC=C3)NC |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC2=NC(=NC(=N2)NC3=CC=CC=C3)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 11-(2-hydroxy-3-methoxyphenyl)-3-methyl-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate](/img/structure/B11098386.png)
![2-(4-chlorophenyl)-4-{[1-(4-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11098406.png)

![3-(5-{[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]amino}-1,3-benzoxazol-2-yl)naphthalen-2-ol](/img/structure/B11098422.png)

![1,6,8-trichloro-4-(4-nitrophenyl)-2-[(2-nitrophenyl)sulfanyl]-2,3,3a,4,5,9b-hexahydro-1H-cyclopenta[c]quinoline](/img/structure/B11098424.png)
![8-methoxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-2H-chromen-2-one](/img/structure/B11098427.png)
![2,6-dichloro-N-[(4-chlorophenyl)carbamoyl]-4-methyl-5-nitropyridine-3-carboxamide](/img/structure/B11098438.png)
![N'-[(E)-(2,4-dimethoxyphenyl)methylidene]-3-iodo-1-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11098439.png)

![3-(5-{[(E)-(4-chlorophenyl)methylidene]amino}-1,3-benzoxazol-2-yl)naphthalen-2-ol](/img/structure/B11098445.png)
![2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11098449.png)
